NBI-34041

Beschreibung

Historical Context and Discovery

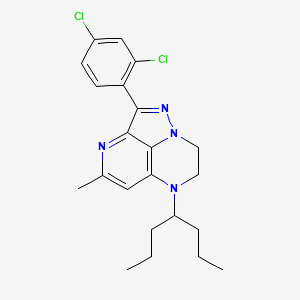

NBI-34041, also known as SB-723620, was developed in the early 2000s through a collaboration between Neurocrine Biosciences and GlaxoSmithKline as part of efforts to target the corticotropin-releasing factor (CRF) system. Its discovery emerged from structural optimization campaigns aimed at improving blood-brain barrier penetration while reducing lipophilicity compared to earlier CRF type 1 (CRF1) receptor antagonists. The compound belongs to the tetrahydrotetraazaacenaphthylene class, featuring a tricyclic core with a 2,4-dichlorophenyl group and a heptanyl side chain.

Key preclinical studies demonstrated its ability to inhibit CRF-induced adrenocorticotropic hormone (ACTH) release in rat pituitary cells and attenuate stress responses in behavioral models. A landmark 2007 Phase I clinical trial by Ising et al. confirmed its safety profile and ability to modulate neuroendocrine responses to psychosocial stress in humans without disrupting basal hypothalamic-pituitary-adrenal (HPA) axis function.

Significance in Corticotropin-Releasing Factor Research

This compound played a pivotal role in validating CRF1 receptor antagonism as a therapeutic strategy for stress-related disorders:

Receptor Selectivity :

Exhibits >2,500-fold selectivity for human CRF1 (Ki = 4 nM) over CRF2 receptors (Ki > 10,000 nM). This specificity enabled precise investigation of CRF1-mediated pathways in anxiety and depression pathophysiology.Stress Response Modulation :

In a double-blind, placebo-controlled study, 100 mg/day this compound reduced cortisol responses to the Trier Social Stress Test by 40% (p < 0.05), while preserving HPA axis reactivity to exogenous CRF.Mechanistic Insights :

Demonstrated that CRF1 blockade could decouple psychological stress perception from neuroendocrine activation—subjects reported normal stress-induced anxiety despite attenuated cortisol release.

Table 1: CRF Receptor Binding Profile of this compound

| Receptor Subtype | Binding Affinity (Ki) | Functional IC₅₀ |

|---|---|---|

| CRF1 | 4 nM | 58.9 nM |

| CRF2 | >10,000 nM | >10,000 nM |

Fundamental Physicochemical Properties

This compound (C₂₂H₂₆Cl₂N₄) exhibits properties optimized for central nervous system (CNS) penetration:

Molecular Characteristics :

Structural Features :

- IUPAC Name : 3-(2,4-dichlorophenyl)-9-heptan-4-yl-6-methyl-1,2,5,9-tetrazatricyclo[6.3.1.0⁴,¹²]dodeca-2,4,6,8(12)-tetraene

- SMILES : CCCCC(CCC)N1CCN2C3=C1C=C(N=C3C(=N2)C4=C(C=C(C=C4)Cl)Cl)C

Solubility Profile :

Table 2: Key Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₂₆Cl₂N₄ |

| Molecular Weight | 417.4 g/mol |

| TPSA | 29.0 Ų |

| logP (pH 7) | 5.27 |

| Water Solubility | 16 μg/mL (pH 7.4) |

| HCl Solubility (0.01N) | 16.3 mg/mL |

The compound's tricyclic scaffold enables high-affinity receptor engagement while maintaining metabolic stability. X-ray crystallography studies reveal that the dichlorophenyl group occupies a hydrophobic pocket in the CRF1 transmembrane domain, while the heptanyl side chain stabilizes the receptor's inactive conformation. These structural insights informed subsequent generations of CRF1 antagonists, including clinical candidates like pexacerfont.

Eigenschaften

CAS-Nummer |

268545-87-5 |

|---|---|

Molekularformel |

C22H26Cl2N4 |

Molekulargewicht |

417.4 g/mol |

IUPAC-Name |

3-(2,4-dichlorophenyl)-9-heptan-4-yl-6-methyl-1,2,5,9-tetrazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene |

InChI |

InChI=1S/C22H26Cl2N4/c1-4-6-16(7-5-2)27-10-11-28-22-19(27)12-14(3)25-21(22)20(26-28)17-9-8-15(23)13-18(17)24/h8-9,12-13,16H,4-7,10-11H2,1-3H3 |

InChI-Schlüssel |

AKLMUGFDGONMAA-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC(CCC)N1CCN2C3=C1C=C(N=C3C(=N2)C4=C(C=C(C=C4)Cl)Cl)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

2-(2,4-dichlorophenyl)-4-methyl-6-(1-propylbutyl)-7,8-dihydro-6H-1,3,6,8a-tetraazaacenaphthylene NBI-34041 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemical Characterization of NBI-34041

Structural Features

This compound is a polycyclic compound with the IUPAC name 3-(2,4-dichlorophenyl)-9-heptan-4-yl-6-methyl-1,2,5,9-tetrazatricyclo[6.3.1.0⁴,¹²]dodeca-2,4,6,8(12)-tetraene. Its molecular formula is C₂₂H₂₆Cl₂N₄ , with a molecular weight of 417.4 g/mol . The structure comprises:

- A 2,4-dichlorophenyl group at position 3.

- A heptan-4-yl substituent at position 9.

- A methyl group at position 6.

- A tetraazaacenaphthylene core with three fused rings.

The SMILES notation (CCCC(CCC)N1CCN2C3=C1C=C(N=C3C(=N2)C4=C(C=C(C=C4)Cl)Cl)C) confirms the spatial arrangement of these groups.

Synthetic Routes for this compound

Retrosynthetic Analysis

The synthesis of this compound involves constructing the tetraazaacenaphthylene core and introducing substituents through sequential functionalization. Retrosynthetic disconnections suggest:

- Core assembly via cyclization of a diaminopyridine precursor.

- Dichlorophenyl introduction through cross-coupling.

- Heptan-4-yl attachment via alkylation.

Stepwise Synthesis

Formation of the Tetraazaacenaphthylene Core

The core is synthesized through a Buchwald-Hartwig amination between a bromopyridine derivative and a diamino intermediate. For example:

- Step 1: Reacting 2-bromo-4-methylpyridine with 1,2-diaminoethane in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (XPhos) yields a bicyclic diamine.

- Step 2: Intramolecular cyclization under acidic conditions forms the tricyclic system.

Reaction Conditions:

| Step | Reagents/Catalyst | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | Pd(OAc)₂, XPhos | 100°C | 12h | 65% |

| 2 | HCl (conc.) | Reflux | 6h | 78% |

Dichlorophenyl Functionalization

The dichlorophenyl group is introduced via Suzuki-Miyaura coupling using a boronic acid derivative:

- Reacting the core bromide with 2,4-dichlorophenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in a dioxane/water mixture.

Optimized Parameters:

Heptan-4-yl Side Chain Installation

The heptan-4-yl group is added through N-alkylation using heptan-4-yl bromide under basic conditions:

- Treating the intermediate with NaH in DMF, followed by addition of the alkylating agent.

Key Metrics:

Purification and Analytical Methods

Chromatographic Techniques

Scale-Up Challenges and Solutions

Patent Landscape and Industrial Applications

The synthesis of this compound is covered under WO2015112642A1 , which claims methods for producing CRF1 antagonists for treating congenital adrenal hyperplasia. Key industrial adaptations include:

- Continuous flow chemistry for core assembly, reducing batch time from 24h to 4h.

- Quality-by-design (QbD) approaches to optimize critical process parameters (CPPs).

Analyse Chemischer Reaktionen

NBI-34041 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound to its reduced forms, typically using hydrogen gas in the presence of a metal catalyst.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

NBI-34041 has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of NBI-34041 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar CRF1 Receptor Antagonists

NBI-30775/R121919

NBI-30775, another CRF1 antagonist, demonstrated clinical efficacy comparable to the selective serotonin reuptake inhibitor (SSRI) paroxetine in a depression trial . However, development was discontinued due to undisclosed safety concerns . Unlike NBI-34041, which preserves HPA axis responsiveness to acute stressors, NBI-30775’s impact on HPA regulation remains unclear.

CP-316,311

CP-316,311, a selective CRF1 antagonist, failed to show efficacy in a major depressive disorder (MDD) trial despite good tolerability . This contrasts with this compound’s success in attenuating stress hormone responses. The failure may relate to insufficient CNS receptor blockade or differences in pharmacokinetics .

Antalarmin

Antalarmin, an early CRF1 antagonist, reduced anxiety-like behavior in rodents but caused significant HPA axis suppression, limiting its therapeutic utility . This compound’s advantage lies in its ability to mitigate stress-induced hormone release without disrupting basal HPA activity .

Data Tables

Table 1: Preclinical and Clinical Profiles of CRF1 Antagonists

Discussion and Key Findings

This compound distinguishes itself from other CRF1 antagonists through its selective modulation of stress-induced HPA activation while preserving physiological hormone regulation. This contrasts with compounds like antalarmin, which suppress baseline HPA activity, or CP-316,311, which lacks clinical efficacy despite preclinical promise . The dissociation between this compound’s hormonal and subjective anxiety effects suggests CRF1 antagonism may primarily target neuroendocrine pathways rather than conscious emotional states .

Challenges in CRF1 antagonist development include optimizing blood-brain barrier penetration and avoiding off-target effects. This compound’s well-tolerated profile in Phase I supports further trials in patient populations with stress-related disorders .

Biologische Aktivität

NBI-34041, also known as SB-723620, is a high-affinity, nonpeptide antagonist of the corticotropin-releasing factor 1 (CRF1) receptor. This compound has garnered attention for its potential therapeutic applications in treating anxiety and depression by modulating the hypothalamic-pituitary-adrenal (HPA) axis response to stress. The following sections delve into the biological activity of this compound, including preclinical studies, clinical trials, and its pharmacological profile.

This compound functions primarily by blocking the CRF1 receptor, which plays a critical role in the regulation of the stress response. This inhibition prevents the overactivation of the HPA axis, which is often implicated in mood disorders such as anxiety and depression. The compound has demonstrated a significant ability to inhibit cyclic AMP (cAMP) accumulation in response to CRF stimulation in various cell lines, indicating its functional potency as a CRF1 antagonist .

Preclinical Studies

Preclinical investigations have utilized both in vitro and in vivo models to evaluate the efficacy and safety of this compound:

- Cell Line Studies : this compound was tested on human cell lines expressing CRF receptors. It effectively inhibited CRF-induced cAMP accumulation, confirming its action as a potent CRF1 antagonist .

- Animal Studies : In Sprague-Dawley rats, this compound was shown to reduce adrenocorticotropic hormone (ACTH) release in response to stressors such as footshocks. The compound was administered at various doses (3, 10, and 30 mg/kg), demonstrating a dose-dependent effect on ACTH inhibition .

Clinical Trials

A Phase I clinical trial was conducted with 24 healthy male volunteers to assess the safety and pharmacodynamics of this compound. Participants received either this compound at doses of 10, 50, or 100 mg/day or a placebo for 14 days. Key findings from this study included:

- Safety Profile : No significant adverse effects were reported concerning liver enzymes or cardiovascular parameters. The treatment did not impair basal ACTH and cortisol secretion, suggesting that this compound does not disrupt normal HPA axis functioning .

- Stress Response : The Trier Social Stress Test (TSST) was employed to evaluate psychosocial stress responses. Results indicated that participants receiving this compound exhibited significantly lower cortisol responses compared to the placebo group after treatment, suggesting enhanced resilience against stress without altering subjective stress perception .

Summary of Findings

| Study Type | Key Findings |

|---|---|

| In Vitro | Inhibition of cAMP accumulation; high affinity for CRF1 receptor (Ki = 4.0 nM) |

| Animal Models | Dose-dependent reduction of ACTH release in response to stressors |

| Clinical Trials | Safe across all doses; no impairment of HPA axis; reduced cortisol response to psychosocial stress |

Future Directions

The ongoing exploration into CRF1 antagonists like this compound holds potential for developing novel treatments for mood disorders. Further studies are necessary to establish long-term efficacy and safety profiles in diverse populations.

Q & A

Q. What is the primary mechanism of action of NBI-34041 in attenuating stress responses?

this compound acts as a high-affinity corticotropin-releasing factor receptor 1 (CRF1) antagonist, selectively blocking CRF1 receptor activation in the hypothalamic-pituitary-adrenal (HPA) axis. This inhibition prevents stress-induced HPA hyperactivity, as demonstrated in preclinical models (e.g., rodent stress tests) and human trials using the Trier Social Stress Test (TSST). The compound reduces cortisol responses to psychosocial stressors without altering baseline hormone levels .

Methodological Insight:

- Key Assay: TSST, a standardized psychosocial stressor involving public speaking and mental arithmetic, was used to measure cortisol and ACTH levels in healthy humans .

- Preclinical Validation: Rodent models assessed CRF1 receptor occupancy and behavioral stress responses (e.g., reduced anxiety-like behaviors) .

Basic Research Question

Q. Which experimental models are validated for evaluating this compound's efficacy?

this compound has been tested in:

Preclinical Models: Rodent studies measuring stress-induced HPA activation (e.g., elevated plus maze, forced swim test) .

Human Trials: Phase I studies using TSST to quantify cortisol/ACTH responses in healthy volunteers .

Methodological Insight:

- TSST Limitations: High inter-individual variability due to the subjective nature of psychosocial stressors .

- Biomarker Selection: Cortisol and ACTH are primary endpoints; however, baseline levels may remain unaffected, necessitating stressor-specific protocols .

Advanced Research Question

Q. How do studies reconcile discrepancies in this compound's effects on ACTH and cortisol levels?

While this compound attenuates stress-induced cortisol elevation in TSST, it does not suppress baseline or CRH-stimulated ACTH/cortisol secretion . This suggests context-dependent efficacy: the compound targets stressor-specific HPA activation rather than global HPA tone.

Methodological Insight:

- Stressor Specificity: TSST (psychosocial stress) vs. exogenous CRH administration were compared to isolate stressor-dependent effects .

- Dose-Response Analysis: Higher doses may be required for central CRF1 receptor blockade, as peripheral effects might dominate at lower doses .

Advanced Research Question

Q. What methodological considerations are critical for dose optimization in this compound trials?

Biomarker-Driven Dosing: Use cortisol/ACTH responses to TSST for dose titration, ensuring CNS penetration and receptor occupancy .

Safety Thresholds: Preclinical data indicated no hepatotoxicity (unlike NBI-30775/R121919), but phase I trials prioritized liver enzyme monitoring .

Methodological Insight:

- Phase I Design: Double-blind, placebo-controlled trials with escalating doses and repeated TSST challenges to establish dose-efficacy relationships .

- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Linked plasma concentrations to HPA response attenuation, ensuring target engagement .

Advanced Research Question

Q. What are the limitations of current clinical data on this compound's translational potential for depression?

this compound has not been tested in depressed populations, raising questions about extrapolating healthy volunteer data to clinical cohorts. Preclinical models of depression (e.g., chronic mild stress) show efficacy, but human trials lack validation .

Methodological Insight:

- Knowledge Gap: Absence of phase II/III trials in depression/anxiety limits understanding of long-term efficacy and safety .

- Translational Biomarkers: Future studies should integrate neuroimaging (e.g., fMRI during stress tasks) to correlate CRF1 blockade with neural circuit modulation .

Advanced Research Question

Q. How do interspecies differences impact preclinical-to-clinical translation of this compound data?

Rodent models show robust behavioral anxiolytic effects, but human trials focus on endocrine endpoints (cortisol/ACTH). Discrepancies may arise from:

CRF1 Receptor Distribution: Species-specific differences in brain receptor density .

Stress Paradigms: Rodent tests (e.g., restraint stress) vs. human psychosocial stressors (TSST) .

Methodological Insight:

- Unified Protocols: Standardize stressor intensity and duration across species to improve translational validity .

Advanced Research Question

Q. What are the implications of this compound's discontinued development for future CRF1 antagonists?

While this compound showed promise, its development halted post-phase I, possibly due to strategic prioritization rather than safety/efficacy issues (unlike CP-316,311, which failed efficacy trials). Lessons include:

Biomarker Validation: Prioritize stress-specific endpoints over broad HPA modulation.

Patient Stratification: Target subpopulations with HPA hyperactivity (e.g., stress-sensitive depression) .

Methodological Insight:

- Trial Design: Incorporate adaptive designs to refine patient selection and dosing in real-time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.